molecular formula C12H14BrNO B7510959 N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide

N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide

Cat. No.: B7510959
M. Wt: 268.15 g/mol
InChI Key: UPXGDUZJTNZXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as Br-CPA, is a cyclopropane-based compound that has gained attention in the field of scientific research due to its potential applications in medicine and other areas.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a modulatory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific enzyme called histone deacetylase 1 (HDAC1). This makes it a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide involves its interaction with specific targets in the body, such as the GABA-A receptor or HDAC1. By binding to these targets, this compound can modulate their activity and produce a range of effects, such as the reduction of neuronal excitability or the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target and the context in which it is used. For example, in studies of the GABA-A receptor, this compound has been shown to reduce neuronal excitability and produce anxiolytic effects. In studies of cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide is its specificity for certain targets, which allows researchers to study the effects of modulating these targets in a controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is the development of new drugs based on the structure of this compound, which could have applications in the treatment of neurological disorders or cancer. Another area of interest is the study of this compound's effects on other targets in the body, which could lead to new insights into its mechanism of action and potential therapeutic applications. Finally, further research is needed to fully understand the safety and toxicity of this compound, which will be important for its future use in clinical settings.

Synthesis Methods

N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with 2-bromobenzylamine, followed by the addition of methylamine. The resulting compound is then purified through a series of chromatography steps to obtain the final product.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGDUZJTNZXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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